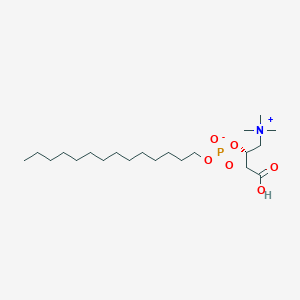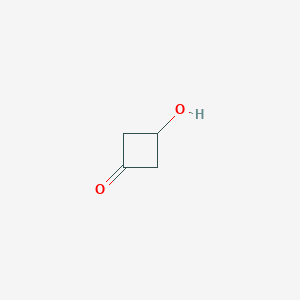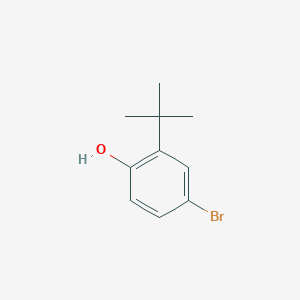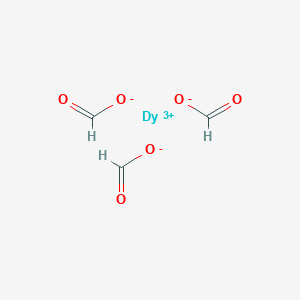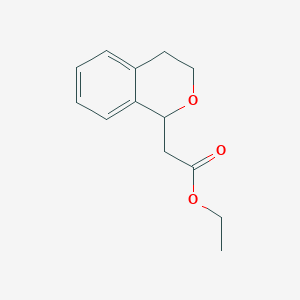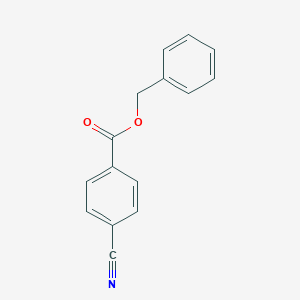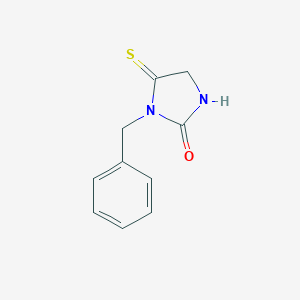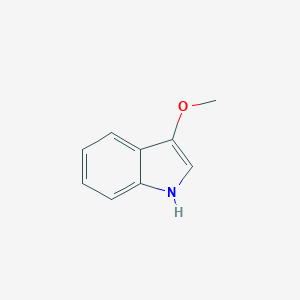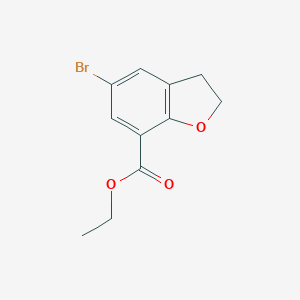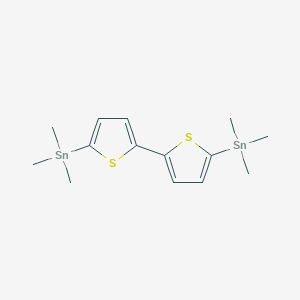
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
Descripción general
Descripción
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (BTMST) is an organotin compound that has been used in a variety of scientific applications, from organic synthesis to biochemistry and physiology. This compound is a precursor to a number of other organotin compounds, and has been used in a variety of applications, from medical research to industrial synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is utilized in the synthesis of novel polythiophenes, a class of conducting polymers. For instance, in the study of ambipolar behavior of ethynyl-bridged polythiophenes, bithiophene units linked with ethynyl bridges were synthesized, demonstrating its role in forming stable, luminescent, and electrochemically active polymers (Krompiec et al., 2013). Another study highlighted its application in preparing functionalized oligothiophenes through coupling reactions (Kamal et al., 1997).
Optoelectronic Applications
This compound is significant in optoelectronics, particularly in the fabrication of π-conjugated polymers with specific properties. A study described its use in producing polymers with high solubility and absorption characteristics, crucial for optoelectronic applications (Nurulla et al., 2002).
Thin-Film Transistor Performance
In the field of organic electronics, this compound contributes to the development of high-performance organic thin-film transistors. Studies demonstrate its role in synthesizing copolymers that exhibit impressive mobility, highlighting its potential in advanced electronic devices (Yi et al., 2013).
Electrochromic and Luminescent Properties
This compound is also pivotal in the synthesis of electrochromic and luminescent polymers. Research shows its effectiveness in creating materials with enhanced fluorescent activity, beneficial for various applications in displays and sensors (Barbarella et al., 1996).
Mecanismo De Acción
Target of Action
This compound is often used in the synthesis of organic semiconductors , suggesting that its targets could be related to electronic properties of materials rather than biological entities.
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. As a stannylated bithiophene, it likely interacts with its targets through the formation of covalent bonds during chemical reactions. The trimethylstannyl groups can undergo transmetallation reactions with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
Its influence is more on the properties of the materials it helps synthesize, such as organic semiconductors .
Result of Action
The primary result of the action of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene is the formation of new compounds with desirable properties for use in organic electronics . The specifics of these results would depend on the exact reactions the compound is used in.
Propiedades
IUPAC Name |
trimethyl-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S2.6CH3.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h1-4H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRPCDOGSNNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143367-56-0 | |
| Record name | 143367-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene suitable for synthesizing conjugated polymers?
A1: this compound is particularly useful for synthesizing conjugated polymers due to its involvement in the Stille coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between this organotin reagent and various halogenated aromatic compounds. This enables the creation of diverse polymer backbones with tunable properties. For example, in the research papers provided, this compound was reacted with different dibromo-functionalized monomers under Stille conditions to generate various polymers with specific optoelectronic characteristics [, ].
Q2: How does the incorporation of this compound influence the properties of the resulting polymers?
A2: The incorporation of the 2,2'-bithiophene unit, facilitated by the use of this compound, significantly influences the polymer's properties. The bithiophene unit extends the conjugation length along the polymer backbone, which typically leads to a redshift in the absorption and emission spectra, impacting the material's color and potential applications in optoelectronic devices [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
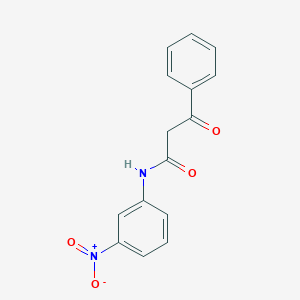
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
